A Comprehensive Technical Guide to the Laboratory-Scale Synthesis and Purification of Bentazon Methyl
A Comprehensive Technical Guide to the Laboratory-Scale Synthesis and Purification of Bentazon Methyl
This guide provides a detailed protocol for the synthesis and purification of Bentazon methyl (1-methyl-3-(1-methylethyl)-1H-2,1,3-benzothiadiazin-4(3H)-one 2,2-dioxide), a derivative of the widely used herbicide Bentazon. The procedures outlined are intended for laboratory use by qualified researchers and chemists. This document emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations essential for a successful and safe synthesis.
Strategic Overview of the Synthesis
The synthesis of Bentazon methyl is a multi-step process that begins with readily available starting materials. The core of this synthesis involves the construction of the benzothiadiazinone heterocyclic ring system, followed by N-methylation. The chosen synthetic route is designed for its reliability and adaptability to standard laboratory equipment.
The overall transformation can be visualized as follows:
Caption: Overall synthetic workflow for Bentazon methyl.
Detailed Experimental Protocols
Synthesis of Bentazon
The initial and most critical phase of this process is the synthesis of the Bentazon precursor. This procedure is adapted from established industrial methods, optimized for a laboratory setting.[1][2]
Reaction Scheme:
-
Step 1: Sulfamoylation: Methyl anthranilate is reacted with chlorosulfonic acid and isopropylamine in the presence of a base to form the key intermediate, N-(2-methoxycarbonylphenyl)-N'-isopropylsulfamide.[2]
-
Step 2: Cyclization: The intermediate undergoes a base-catalyzed intramolecular cyclization to form the Bentazon ring system.[1][2]
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Methyl Anthranilate | 151.16 | 15.1 g | 0.10 |
| Dichloroethane (DCE) | 98.96 | 200 mL | - |
| Triethylamine | 101.19 | 30.3 g (42 mL) | 0.30 |
| Isopropylamine | 59.11 | 6.5 g (9.5 mL) | 0.11 |
| Chlorosulfonic Acid | 116.52 | 12.8 g (7.3 mL) | 0.11 |
| Phosphorus Oxychloride | 153.33 | 16.9 g (10.2 mL) | 0.11 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 20.0 g (22 mL) | 0.11 |
| Methanol | 32.04 | 100 mL | - |
| Hydrochloric Acid (conc.) | 36.46 | As needed for pH ~2 | - |
Step-by-Step Procedure:
-
Preparation of the Reaction Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and a thermometer, combine triethylamine (30.3 g), dichloroethane (100 mL), and isopropylamine (6.5 g).[2]
-
Addition of Chlorosulfonic Acid: Cool the mixture to 0-5 °C in an ice-salt bath. Add chlorosulfonic acid (12.8 g) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. After the addition, stir the mixture for an additional 30 minutes at this temperature.
-
Addition of Methyl Anthranilate: Allow the reaction mixture to warm to room temperature naturally. Then, add methyl anthranilate (15.1 g) in one portion.[2]
-
Formation of the Intermediate: Cool the mixture again to 20-25 °C and add phosphorus oxychloride (16.9 g) dropwise. After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 2-3 hours.[2]
-
Work-up and Isolation of Intermediate: Cool the reaction mixture to room temperature. Carefully add 100 mL of water and stir vigorously. Separate the organic layer. The aqueous layer can be extracted with dichloroethane (1 x 50 mL). Combine the organic layers and wash with water (2 x 50 mL), then with brine (1 x 50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude intermediate, N-(2-methoxycarbonylphenyl)-N'-isopropylsulfamide.[2]
-
Cyclization to Bentazon: To the crude intermediate, add methanol (100 mL) and stir until dissolved. At room temperature (20-25 °C), add the sodium methoxide solution dropwise.[2] A precipitate of the sodium salt of Bentazon should form.
-
Acidification and Isolation of Bentazon: After stirring for 1 hour, cool the mixture in an ice bath and acidify by dropwise addition of concentrated hydrochloric acid until the pH is approximately 2. A white precipitate of Bentazon will form.
-
Purification of Bentazon: Filter the solid, wash thoroughly with cold water until the washings are neutral, and then dry in a vacuum oven at 60 °C. The typical melting point of Bentazon is around 137-139 °C.[3]
N-Methylation of Bentazon to Bentazon Methyl
The final step is the methylation of the nitrogen atom at position 1 of the heterocyclic ring.
Reagents and Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (approx.) |
| Bentazon | 240.28 | 12.0 g | 0.05 |
| Acetone | 58.08 | 150 mL | - |
| Potassium Carbonate (anhydrous) | 138.21 | 10.4 g | 0.075 |
| Dimethyl Sulfate | 126.13 | 7.0 g (5.3 mL) | 0.055 |
Step-by-Step Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend Bentazon (12.0 g) and anhydrous potassium carbonate (10.4 g) in acetone (150 mL).
-
Addition of Methylating Agent: Add dimethyl sulfate (7.0 g) to the suspension.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TCM).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Isolation of Crude Product: Evaporate the acetone from the filtrate under reduced pressure to obtain the crude Bentazon methyl.
Purification of Bentazon Methyl
Recrystallization is an effective method for purifying the final product.[4][5]
Solvent Selection and Procedure:
-
Solvent System: A mixture of ethanol and water is a suitable solvent system for the recrystallization of Bentazon methyl.
-
Dissolution: Dissolve the crude Bentazon methyl in a minimal amount of hot ethanol.
-
Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly turbid.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
Characterization and Quality Control
The identity and purity of the synthesized Bentazon methyl should be confirmed using standard analytical techniques.
Physicochemical Properties:
| Property | Expected Value |
| Molecular Formula | C₁₁H₁₄N₂O₃S |
| Molar Mass | 254.31 g/mol [6] |
| Appearance | White crystalline solid[3] |
| Melting Point | Approximately 140 °C[7] |
Spectroscopic Data:
-
¹H NMR (in CDCl₃): The proton NMR spectrum is expected to show characteristic peaks for the isopropyl group (a doublet and a septet), the aromatic protons, and the N-methyl group (a singlet).
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum will confirm the presence of all 11 carbon atoms in their respective chemical environments.[8][9][10]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the mass of Bentazon methyl.
Caption: Workflow for the purification and quality control of Bentazon methyl.
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Dimethyl Sulfate: This is a potent methylating agent and is extremely hazardous.[11] It is a probable human carcinogen and can cause severe burns upon contact.[11][12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[13][14][15] Work should be conducted in a certified chemical fume hood.[12]
-
Chlorosulfonic Acid and Phosphorus Oxychloride: These are highly corrosive and react violently with water. Handle with extreme care.
-
Bentazon Methyl: May cause an allergic skin reaction, serious eye irritation, and is suspected of damaging the unborn child.[6] It is also harmful if swallowed.[6]
-
General Precautions: Avoid inhalation of vapors and contact with skin and eyes.[13] In case of accidental exposure, flush the affected area with copious amounts of water and seek immediate medical attention.[11][14]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in the first step | Incomplete reaction or loss during work-up | Ensure anhydrous conditions and careful separation of layers. |
| Difficulty in crystallization | Impurities present or incorrect solvent ratio | Try adding a seed crystal or scratching the inside of the flask. Adjust the solvent ratio. |
| Oily product after methylation | Incomplete reaction or presence of byproducts | Monitor the reaction by TLC to ensure completion. Purify by column chromatography if recrystallization fails. |
References
- CN104557776A - Synthesis method of bentazone - Google Patents.
- CN105061362A - Preparation method of bentazon - Google Patents.
- CN104447618A - Method for purifying bentazon - Google Patents.
-
Synthesis of Dye from Anthranilic Acid and Its Utility. Available at: [Link]
- CN1063688A - The synthetic method of Bentazon herbicide - Google Patents.
-
Bentazon methyl | C11H14N2O3S | CID 611316 - PubChem. Available at: [Link]
-
Bentazon | C10H12N2O3S | CID 2328 - PubChem. Available at: [Link]
-
Tuning the Solubility of the Herbicide Bentazon: from Salt to Neutral and to Inclusion Complexes | ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Dimethyl sulfate - Hazardous Substance Fact Sheet. Available at: [Link]
-
Bentazon: Effect of Additives on the Crystallization of Pure and Mixed Polymorphic Forms of a Commercial Herbicide | Request PDF - ResearchGate. Available at: [Link]
-
Tuning the Solubility of the Herbicide Bentazon: From Salt to Neutral and to Inclusion Complexes - ResearchGate. Available at: [Link]
-
Synthesis and reactions of methylene bi-anthranilic acid - ResearchGate. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d) in DMSO-d6 at 400 - The Royal Society of Chemistry. Available at: [Link]
-
Dimethyl sulfate - PENTA. Available at: [Link]
-
(PDF) 1H and 13C NMR spectra of condensed benzimidazole and imidazobenzodiazepines. Available at: [Link]
Sources
- 1. CN104557776A - Synthesis method of bentazone - Google Patents [patents.google.com]
- 2. CN105061362A - Preparation method of bentazon - Google Patents [patents.google.com]
- 3. Bentazon | C10H12N2O3S | CID 2328 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. Bentazon methyl | C11H14N2O3S | CID 611316 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bentazone(25057-89-0) 13C NMR spectrum [chemicalbook.com]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. nj.gov [nj.gov]
- 12. fishersci.com [fishersci.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 15. pentachemicals.eu [pentachemicals.eu]
